molecular formula C6H14NO6PS B15011500 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid

3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid

Katalognummer: B15011500
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: UAWXXHFKVIMFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid is an organophosphorus compound with a complex structure It contains a hydroxy group, a methylsulfonylamino group, and a phosphoryl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve the use of reagents such as phosphorus oxychloride, methylsulfonyl chloride, and hydroxypropanoic acid. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The industrial process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phosphoryl group can be reduced to a phosphine oxide.

    Substitution: The methylsulfonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of phosphine oxide derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)butanoic acid
  • 3-(Hydroxy{[ethyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid
  • 3-(Hydroxy{[methyl(ethylsulfonyl)amino]methyl}phosphoryl)propanoic acid

Uniqueness

3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy, methylsulfonylamino, and phosphoryl groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H14NO6PS

Molekulargewicht

259.22 g/mol

IUPAC-Name

3-[hydroxy-[[methyl(methylsulfonyl)amino]methyl]phosphoryl]propanoic acid

InChI

InChI=1S/C6H14NO6PS/c1-7(15(2,12)13)5-14(10,11)4-3-6(8)9/h3-5H2,1-2H3,(H,8,9)(H,10,11)

InChI-Schlüssel

UAWXXHFKVIMFBE-UHFFFAOYSA-N

Kanonische SMILES

CN(CP(=O)(CCC(=O)O)O)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.